molecular formula C17H17N5O B7433948 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide

Cat. No.: B7433948
M. Wt: 307.35 g/mol
InChI Key: SMUDHUBVRQUTBT-UHFFFAOYSA-N
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Description

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring, a triazole ring, and a butanamide moiety

Properties

IUPAC Name

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(5-1-3-14-4-2-10-18-13-14)21-15-6-8-16(9-7-15)22-19-11-12-20-22/h2,4,6-13H,1,3,5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUDHUBVRQUTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne in the presence of a copper(I) catalyst.

    Coupling with Pyridine Derivative: The triazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antifungal, or antibacterial activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit tyrosine kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal agent with a triazole moiety.

Uniqueness

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide is unique due to its specific combination of a pyridine ring, a triazole ring, and a butanamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

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